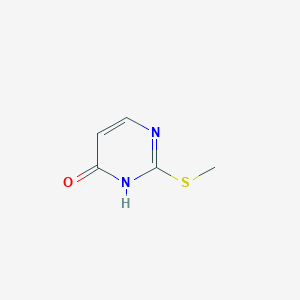

2-(Methylthio)pyrimidin-4-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHSQVMHSFXUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206119 | |

| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-20-2 | |

| Record name | 2-(Methylthio)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5751-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5751-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5751-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Optimization

The reaction proceeds under reflux at 120°C for 8 hours, utilizing potassium carbonate (K₂CO₃) as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Key steps include:

-

Methylation : The thiol group (-SH) at the 2-position of thiouracil undergoes nucleophilic substitution with DMC, forming the methylthio (-SCH₃) group.

-

Workup : After cooling, the mixture is filtered to remove excess K₂CO₃, and the filtrate is concentrated under reduced pressure to recover unreacted DMC.

-

Purification : The crude product is recrystallized from a mixture of ethyl acetate and petroleum ether, yielding 93% of this compound as a white powder.

The use of TBAB enhances reaction efficiency by facilitating the transfer of the thiouracil anion into the organic phase, where it reacts with DMC. This method is notable for its scalability and avoidance of hazardous methyl halides.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

The nucleophilic methylation method offers superior yield and shorter reaction times, making it preferable for laboratory and industrial settings. In contrast, solvent-free approaches reduce waste but require extended durations.

Industrial Production Considerations

Large-scale synthesis of this compound prioritizes cost efficiency and environmental sustainability. Key factors include:

-

Catalyst Recovery : TBAB can be recycled from aqueous phases, reducing raw material costs.

-

Waste Management : Dimethyl carbonate is non-toxic and biodegradable, aligning with green chemistry principles.

-

Process Optimization : Continuous-flow reactors may further enhance yield and reduce energy consumption compared to batch processes.

Challenges and Byproduct Formation

Despite high efficiency, the methylation reaction may generate minor byproducts, such as over-methylated derivatives or oxidation products. Strategies to mitigate these include:

Análisis De Reacciones Químicas

Types of Reactions: 2-(Methylthio)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the oxygen atom, yielding a simpler thiol derivative.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidinols depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Methylthio)pyrimidin-4-ol is utilized as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting nitric oxide synthase inhibitors . Its ability to participate in diverse chemical reactions allows it to serve as an intermediate in the development of drugs aimed at treating inflammatory conditions and other diseases.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate for synthesizing more complex heterocyclic compounds. Its unique functional groups enable various reactions, including oxidation, reduction, and substitution, making it valuable for creating new chemical entities.

Biological Studies

The compound is employed in biological studies focusing on enzyme inhibition and molecular interactions . Research has indicated that it may exert anti-inflammatory effects by inhibiting key inflammatory mediators, such as prostaglandins and nitric oxide synthase, which are crucial in various pathological processes.

Agricultural Chemistry

This compound finds applications in the production of agrochemicals , where it may be used to develop new herbicides or fungicides. Its chemical properties allow for modifications that enhance efficacy against pests and diseases affecting crops.

Drug Metabolism Studies

The compound has also been investigated for its role in drug metabolism and delivery systems , contributing to the understanding of how drugs are processed in biological systems and improving drug formulation strategies.

Case Study 1: Nitric Oxide Synthase Inhibition

A study investigated the synthesis of derivatives of this compound for their potential as nitric oxide synthase inhibitors. The research demonstrated that certain derivatives exhibited significant inhibitory activity, suggesting their potential use in treating conditions characterized by excessive nitric oxide production, such as sepsis and neurodegenerative diseases.

Case Study 2: Synthesis of Pyrimidine Derivatives

Another research effort focused on using this compound as a precursor for synthesizing various pyrimidine derivatives through nucleophilic substitution reactions. The resulting compounds displayed diverse biological activities, including antimicrobial properties, highlighting the versatility of this compound in medicinal chemistry.

Chemical Reactivity

The reactivity of this compound includes:

- Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

- Reduction: Reduction can yield corresponding thiols.

- Substitution: The hydroxyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Mecanismo De Acción

The mechanism of action of 2-(Methylthio)pyrimidin-4-ol primarily involves its interaction with enzymes and proteins. As a competitive inhibitor of nitric oxide synthase, it binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition can modulate various physiological processes, including vasodilation, neurotransmission, and immune response .

Comparación Con Compuestos Similares

Comparison with Similar Pyrimidine Derivatives

Pyrimidine derivatives share a common heterocyclic core but differ in substituents, which critically influence their physicochemical properties, biological activity, and applications. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrimidin-4-ol Derivatives

Key Differences and Implications

Substituent Effects on Bioactivity: The methylthio group at C2 enhances electron-donating properties, stabilizing interactions with biological targets (e.g., HIV reverse transcriptase). Thiophene or fused thieno rings (e.g., in CAS 139297-07-7) increase aromatic surface area, improving binding affinity in antiviral therapies. Hydroxymethyl or amino groups (e.g., CAS 588-36-3) enhance solubility and hydrogen-bonding capacity, critical for nucleoside analogs.

Physicochemical Properties: Lipophilicity increases with alkyl or aromatic substituents (e.g., C6-methyl in CAS 6328-58-1), impacting membrane permeability. Fused rings (e.g., dihydrothieno in CAS 139297-07-7) reduce conformational flexibility, favoring selective enzyme inhibition.

Safety and Handling: this compound has a warning classification (H302, H315, H319, H335), whereas derivatives like 4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine may exhibit lower toxicity due to polar substituents.

Notable Research Findings

- Antiviral Activity: this compound derivatives demonstrate potent inhibition of HIV-1 non-nucleoside reverse transcriptase (NNRTIs) with IC₅₀ values in the nanomolar range.

- Plant Growth Regulation : Pyrimidin-4-ol analogs, such as PPA2 (6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl] pyrimidin-4-ol), act as synthetic plant activators, enhancing resistance to bacterial infections.

- Antibacterial Potential: Thiophenyl-substituted pyrimidines (e.g., 2-mercapto-4-oxo-6-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carbonitrile) show broad-spectrum activity against Gram-positive bacteria.

Actividad Biológica

2-(Methylthio)pyrimidin-4-ol is a heterocyclic compound with significant potential in various biological applications, particularly in pharmacology and agriculture. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 158.18 g/mol

- Canonical SMILES : CSC1=NC=CC(=O)N1

The compound features a pyrimidine ring substituted with a methylthio group at the second position and a hydroxyl group at the fourth position, which contributes to its unique biological properties.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a crucial role.

Inhibition of Nitric Oxide Synthase

One of the notable biological activities of this compound is its role as an inhibitor of nitric oxide synthase (NOS) . By inhibiting NOS, it can reduce the production of nitric oxide, a signaling molecule involved in various physiological processes, including vasodilation and immune response modulation. This mechanism may contribute to its potential therapeutic effects in inflammatory conditions.

Agricultural Applications

In agriculture, this compound has been identified as a growth stimulant , enhancing crop yields and resistance to diseases. Its application in agricultural practices highlights its versatility beyond pharmaceutical uses.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : As an inhibitor of nitric oxide synthase, it competes with substrate binding at the enzyme's active site.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress markers.

- Receptor Interactions : Potential interactions with specific receptors involved in inflammatory and immune responses may also play a role in its biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylthiouracil | Similar pyrimidine structure | Different functional groups affecting activity |

| 4-Chloro-2-methylthiopyrimidine | Chlorine substitution | Distinct chemical reactivity |

| 2-Methylthio-4-methoxypyrimidine | Methoxy group instead of hydroxyl | Variation in solubility and biological activity |

This table illustrates how slight modifications to the pyrimidine structure can lead to significant differences in biological activity and chemical properties.

Case Studies and Research Findings

-

Study on Nitric Oxide Production :

- A study demonstrated that this compound effectively reduced nitric oxide levels in vitro, suggesting its potential use in treating conditions characterized by excessive nitric oxide production, such as sepsis or chronic inflammation.

-

Agricultural Trials :

- Field trials indicated that crops treated with this compound showed increased resistance to fungal infections and improved overall yield compared to untreated controls, highlighting its utility as an agricultural biostimulant.

- Antiviral Research :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(methylthio)pyrimidin-4-ol, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting intermediates like 2-amino-6-methylpyrimidin-4-one with S-methylthiouronium sulfate in methanol under basic conditions (KOH) at 25°C for 8 hours . Post-reaction, the product is precipitated by adding water and acetic acid, yielding ~86% crude product. Optimization parameters include solvent choice (methanol ensures homogeneity), stoichiometric ratios (1:1 molar ratio of reactants), and temperature control to minimize side reactions. Purification via recrystallization or chromatography is critical for high-purity yields .

Q. How can solubility and stability challenges be addressed during experimental design?

- Methodology : Solubility in aqueous buffers (e.g., PBS at pH 7.2) is limited (~10 mg/mL), necessitating stock solutions in organic solvents like DMSO or ethanol. Residual solvent effects must be minimized by dilution to <1% in biological assays . Stability studies recommend storing crystalline solids at -20°C for long-term preservation (>4 years), while aqueous solutions should be freshly prepared to avoid degradation .

Q. What spectroscopic techniques are used for structural characterization?

- Methodology : 1H NMR (400 MHz, DMSO-d6) confirms the hydroxyl proton at δ 12.58 ppm and methylthio group resonance at δ 2.83 ppm. Mass spectrometry (MS) and high-resolution LC-MS validate molecular weight (e.g., C₅H₇N₂OS: 141.04 g/mol). X-ray crystallography or IR spectroscopy may further confirm tautomeric forms (e.g., 4-ol vs. 4-one) .

Advanced Research Questions

Q. How can computational methods guide structural modifications for enhanced biological activity?

- Methodology : Virtual screening (e.g., FastROCS Omega) identifies analogs with improved binding to target proteins like ROS1 kinase. Substituent diversity at the 2- and 4-positions (e.g., morpholino groups via SNAr reactions or Suzuki couplings) optimizes steric and electronic interactions. MD simulations predict stability in solvent pockets, validated by in vitro IC₅₀ assays .

Q. What strategies resolve contradictory yield data in scaled-up syntheses?

- Methodology : Discrepancies in yields (e.g., 70–90%) arise from impurity profiles or kinetic vs. thermodynamic control. Design of Experiments (DoE) evaluates variables like reaction time, temperature, and solvent polarity. Parallel microscale reactions under controlled conditions isolate optimal parameters. Analytical HPLC tracks intermediate formation to identify bottlenecks .

Q. How is the compound’s environmental toxicity assessed in biomonitoring studies?

- Methodology : Urinary metabolites (e.g., 2-(diethylamino)-6-methylpyrimidin-4-ol/one) are quantified via LC-MS/MS in population cohorts. Reference ranges establish baseline exposure levels, while in vitro cytotoxicity assays (e.g., HepG2 cell viability) assess organ-specific risks. Comparative studies with structural analogs differentiate intrinsic toxicity from metabolic byproducts .

Q. What role does tautomerism play in its reactivity and biological interactions?

- Methodology : Tautomeric equilibrium between 4-ol and 4-one forms affects hydrogen-bonding capacity. Solid-state NMR or X-ray diffraction determines dominant tautomers in crystalline phases. Computational modeling (DFT) predicts tautomer prevalence in solution, validated by pH-dependent UV-Vis spectroscopy (λmax shifts at 245–276 nm) .

Tables for Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Solubility in PBS (pH 7.2) | 10 mg/mL | |

| 1H NMR (DMSO-d6) | δ 12.58 (OH), 2.83 (SCH₃) | |

| Synthetic Yield | 86% (crude), 70–90% (purified) | |

| Stability (aqueous) | ≤24 hours at 25°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.